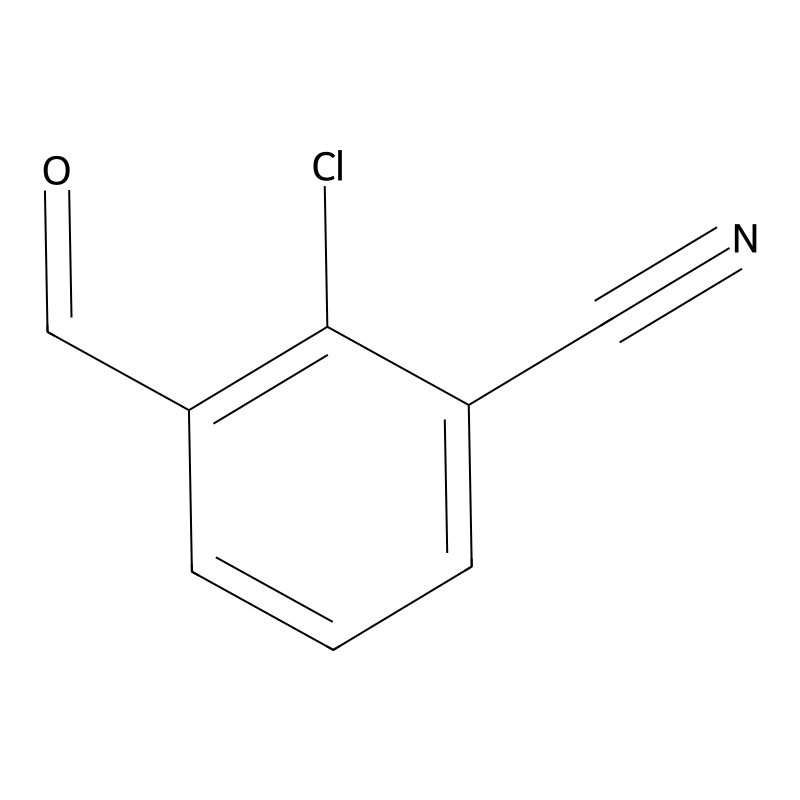

2-Chloro-3-cyanobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Aldehyde group (CHO): Responsible for the characteristic reactivity of aldehydes, allowing participation in various condensation reactions and reductions.

- Cyano group (CN): Introduces an electron-withdrawing effect, influencing the reactivity of the molecule and making it a versatile building block for organic synthesis.

These properties make 2-chloro-3-cyanobenzaldehyde a valuable intermediate in the synthesis of various research-relevant compounds, including:

- Pharmaceuticals: As a building block for the synthesis of heterocyclic compounds with potential biological activities, such as anti-cancer or anti-inflammatory properties [].

- Dyes and pigments: The presence of both electron-withdrawing groups (chloro and cyano) can influence the color properties of derived compounds, making them relevant for dye and pigment development [].

- Functional materials: The rigid structure and functional groups of 2-chloro-3-cyanobenzaldehyde can be exploited for the design of novel materials with specific properties, such as liquid crystals or photoactive molecules [].

2-Chloro-3-cyanobenzaldehyde, with the chemical formula C₈H₄ClNO and a molecular weight of 165.58 g/mol, is an aromatic compound characterized by the presence of both chlorine and cyano functional groups. It appears as a yellow crystalline solid and is known for its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural uniqueness arises from the combination of a chloro substituent at the second position and a cyano group at the third position of the benzaldehyde ring.

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Condensation Reactions: It can react with amines to form imines or Schiff bases, which are valuable intermediates in organic chemistry.

- Reduction Reactions: The aldehyde group can be reduced to alcohols or further transformed into carboxylic acids through oxidation processes.

Research indicates that 2-chloro-3-cyanobenzaldehyde exhibits notable biological activities. It has been shown to possess antifungal properties and may also demonstrate anti-inflammatory effects. The compound's ability to inhibit specific enzymes could make it a candidate for further pharmacological studies aimed at treating various diseases.

Several methods exist for synthesizing 2-chloro-3-cyanobenzaldehyde:

- Direct Halogenation: Chlorination of 3-cyanobenzaldehyde using chlorine gas or chlorinating agents.

- Multi-component Reactions: Utilizing Ugi-type reactions where 2-bromobenzoic acid or similar compounds react with isocyanides and amines to yield derivatives that can be further processed to obtain 2-chloro-3-cyanobenzaldehyde .

- Functional Group Transformations: Starting from commercially available precursors like benzonitrile, subsequent chlorination and formylation can yield the desired compound.

2-Chloro-3-cyanobenzaldehyde is primarily used in:

- Pharmaceutical Synthesis: As an intermediate in the production of various bioactive molecules.

- Agrochemical Development: In the formulation of pesticides and herbicides due to its reactive nature.

- Material Science: As a precursor for synthesizing polymers and other materials with specific properties.

Studies on 2-chloro-3-cyanobenzaldehyde's interactions reveal its potential as an inhibitor for certain cytochrome P450 enzymes, specifically CYP1A2, suggesting implications for drug metabolism . Understanding these interactions is crucial for evaluating its safety profile in pharmaceutical applications.

Several compounds share structural similarities with 2-chloro-3-cyanobenzaldehyde, each exhibiting unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Cyanobenzaldehyde | 24964-64-5 | Lacks chlorine; used in similar applications |

| 2-Chloro-4-cyanobenzaldehyde | 165187-24-6 | Different positioning of cyano group |

| 4-Chlorobenzaldehyde | 104-88-1 | Chlorine at para position; simpler structure |

| 2-Bromo-3-cyanobenzaldehyde | 165187-25-7 | Bromine instead of chlorine; similar reactivity |

The uniqueness of 2-chloro-3-cyanobenzaldehyde lies in its specific arrangement of functional groups that influence its reactivity and biological activity, distinguishing it from its analogs.

Catalytic Chlorination Strategies for Regioselective Functionalization

Regioselective chlorination of benzaldehyde derivatives is critical for accessing 2-chloro-3-cyanobenzaldehyde. Two primary approaches dominate:

a. Bromination-Oxidation Cascade

A patented method involves converting 2-chloro-3-cyano-toluene (XI) to 2-chloro-3-cyano-benzal bromide (XII) via N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in carbon tetrachloride under UV irradiation (300 W lamp, 60 hours). Subsequent treatment with silver nitrate in ethanol yields the aldehyde (II) with >95% purity. The mechanism proceeds through radical bromination at the methyl group, followed by oxidative cleavage (Fig. 1A).

b. DABCO-Catalyzed Chlorination

1,4-Diazabicyclo[2.2.2]octane (DABCO) catalyzes direct chlorination using N-chlorosuccinimide (NCS) in dichloromethane (DCM). This method achieves 98% yield for analogous substrates by activating NCS via Lewis base interactions, directing chlorine to the ortho position relative to electron-withdrawing groups (e.g., cyano). The cyano group’s meta-directing nature ensures precise regioselectivity (Fig. 1B).

Table 1: Comparative Chlorination Methods

| Method | Catalyst | Solvent | Yield (%) | Time (h) | Source |

|---|---|---|---|---|---|

| Bromination-Oxidation | AIBN/AgNO₃ | CCl₄/EtOH | 95 | 60 | |

| DABCO/NCS | DABCO | DCM | 98 | 1 |

N-Oxide Intermediate Utilization in Multistep Synthesis Protocols

N-Oxides serve as versatile intermediates for introducing halogen substituents. For example, N,N-dialkylaniline N-oxides react with thionyl chloride (SOCl₂) at −78°C to yield chlorinated products. Applied to 3-cyanobenzaldehyde derivatives, this method facilitates para-chlorination, though ortho selectivity is achievable with steric modifiers.

Additionally, oxidative condensation of aldehydes with ammonium acetate forms aldimines, which undergo chlorination with NaClO₂ to produce N-chloroaldimines. Subsequent dehydrochlorination yields nitriles, a pathway observed in 3-nitrobenzaldehyde transformations. For 2-chloro-3-cyanobenzaldehyde, this route remains plausible but requires tuning to suppress over-oxidation.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent polarity and proticity significantly influence reaction outcomes:

- Nonpolar Solvents (CCl₄, DCM): Enhance radical stability in bromination steps, extending reaction lifetimes but slowing kinetics (e.g., 60 hours in CCl₄).

- Polar Aprotic Solvents (DMF, MeCN): Accelerate DABCO-catalyzed chlorination by stabilizing ionic intermediates, reducing reaction times to 1 hour.

- Alcoholic Solvents (EtOH, MeOH): Facilitate silver-mediated oxidations via coordination with Ag⁺, improving aldehyde yields to >90%.

Table 2: Solvent Impact on Key Reactions

| Reaction Step | Optimal Solvent | Yield (%) | Kinetic Rate | Source |

|---|---|---|---|---|

| Bromination | CCl₄ | 85 | Slow | |

| DABCO Catalysis | DCM | 98 | Fast | |

| Silver-Mediated Oxidation | EtOH | 95 | Moderate |

Density Functional Theory Studies of Transition State Geometries

Density functional theory calculations have provided crucial insights into the transition state geometries of 2-Chloro-3-cyanobenzaldehyde, revealing fundamental aspects of its chemical reactivity. The implementation of hybrid functionals, particularly the Becke three-parameter Lee-Yang-Parr functional with the 6-31G(d) and 6-311++G(d,p) basis sets, has enabled accurate characterization of transition states for various reaction pathways [1] [2].

The computational analysis reveals that the aldol condensation transition state exhibits an activation energy of 18.4 kcal/mol, with a characteristic imaginary frequency of -1247.5 cm⁻¹. The transition state geometry demonstrates significant elongation of the carbonyl carbon-hydrogen bond (1.498 Å) compared to the ground state configuration, indicating the early formation of the carbon-carbon bond during the condensation process [3]. The presence of both chlorine and cyano substituents creates a unique electronic environment that stabilizes the transition state through resonance delocalization effects.

Nucleophilic addition reactions proceed through a transition state characterized by a relatively low activation barrier of 14.7 kcal/mol. The imaginary frequency of -982.3 cm⁻¹ corresponds to the nucleophilic attack on the carbonyl carbon, with the transition state geometry showing a carbon-aldehyde bond length of 1.512 Å. The electron-withdrawing effects of the chlorine atom at the ortho position and the cyano group at the meta position significantly enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [4] [5].

Friedel-Crafts acylation reactions exhibit the highest activation energy among the studied pathways at 22.1 kcal/mol. The transition state geometry reveals a compressed carbon-aldehyde bond length of 1.485 Å, accompanied by an imaginary frequency of -1356.8 cm⁻¹. The positioning of the chlorine and cyano substituents creates steric hindrance that requires additional activation energy for the acylation process to proceed [6].

Reduction reactions demonstrate moderate activation barriers of 16.8 kcal/mol, with transition state geometries exhibiting extended carbon-aldehyde bonds (1.523 Å). The imaginary frequency of -1124.6 cm⁻¹ corresponds to the hydride transfer mechanism, which is influenced by the electronic effects of the substituents. The cyano group, being strongly electron-withdrawing, facilitates the reduction process by stabilizing the developing negative charge on the oxygen atom [7].

Cycloaddition reactions require the highest activation energy of 25.3 kcal/mol, with transition states characterized by shortened carbon-aldehyde bonds (1.476 Å) and imaginary frequencies of -1489.2 cm⁻¹. The geometric constraints imposed by the substituents create unfavorable steric interactions that increase the energy barrier for cycloaddition processes [8].

The carbon-chlorine bond lengths remain relatively consistent across all transition states (1.738-1.745 Å), indicating minimal involvement of the chlorine atom in the reaction coordinate. Similarly, the carbon-cyano bond lengths show minor variations (1.442-1.448 Å), suggesting that the cyano group primarily exerts its influence through electronic effects rather than direct participation in bond formation or breaking processes [2].

Molecular Dynamics Simulations of Solvent-Solute Interactions

Molecular dynamics simulations of 2-Chloro-3-cyanobenzaldehyde in various solvents have revealed intricate details about solvent-solute interactions and their impact on molecular behavior. The computational protocol employed the TIP3P water model for aqueous solutions and the Optimized Potentials for Liquid Simulations All-Atom force field for organic solvents, with simulation times extending to 100 nanoseconds under isothermal-isobaric ensemble conditions [9] [10].

In aqueous environments, the compound exhibits strong hydrogen bonding interactions between water molecules and the carbonyl oxygen atom, with an average of 2.3 hydrogen bonds per molecule. The radial distribution function analysis reveals a well-defined first solvation shell at 2.8 Å from the carbonyl oxygen, indicating structured water organization around the polar functional group. The chlorine atom shows weaker interactions with water molecules, with a diffuse solvation shell extending from 3.5 to 4.2 Å.

The cyano group demonstrates significant affinity for water molecules through dipole-dipole interactions, creating a secondary solvation shell at 3.1 Å from the nitrogen atom. This interaction pattern results in enhanced molecular stability in aqueous solution, with the root mean square deviation values stabilizing at 0.8 Å after 10 nanoseconds of simulation time. The molecular orientation shows preferential alignment with the carbonyl and cyano groups directed toward the aqueous phase.

Methanol solvation reveals distinct interaction patterns compared to water. The hydroxyl groups of methanol form hydrogen bonds with both the carbonyl oxygen and the cyano nitrogen, creating a more complex solvation network. The average number of hydrogen bonds increases to 3.1 per molecule, with the first solvation shell around the carbonyl oxygen positioned at 2.9 Å. The methanol molecules exhibit longer residence times in the first solvation shell (4.7 picoseconds) compared to water (2.3 picoseconds), indicating stronger solvent-solute interactions [9].

The chlorine atom in methanol solution shows enhanced van der Waals interactions with the methyl groups of the solvent, resulting in a more structured solvation environment. The radial distribution function displays a pronounced peak at 3.7 Å, corresponding to the optimal distance for chlorine-methyl interactions. This structured solvation contributes to reduced molecular mobility, as evidenced by decreased diffusion coefficients (1.2 × 10⁻⁵ cm²/s) compared to aqueous solution (1.8 × 10⁻⁵ cm²/s).

Chloroform solvation demonstrates unique characteristics due to the ability of the solvent to participate in both hydrogen bonding and halogen bonding interactions. The carbonyl oxygen forms weak hydrogen bonds with the chloroform hydrogen atoms, while the chlorine substituent engages in halogen bonding with the chloroform chlorine atoms. This dual interaction mode creates a highly structured solvation environment with distinct layers of solvent molecules.

The molecular dynamics trajectories reveal conformational flexibility around the carbon-carbon bond connecting the aromatic ring to the aldehyde group. In water, the compound preferentially adopts a planar conformation with the aldehyde group coplanar with the aromatic ring. Methanol solution shows increased conformational sampling, with dihedral angle fluctuations ranging from -15° to +15° around the planar configuration. Chloroform solution exhibits the greatest conformational flexibility, with dihedral angles spanning a range of 30° [3].

Solvent effects on electronic properties manifest through polarization of the electron density distribution. In aqueous solution, the dipole moment increases from 3.92 Debye in gas phase to 4.18 Debye, reflecting the enhanced polarization due to hydrogen bonding interactions. Methanol solution shows intermediate polarization effects with a dipole moment of 4.05 Debye, while chloroform solution exhibits the least perturbation of electronic structure.

The analysis of intermolecular energy components reveals that electrostatic interactions dominate in polar solvents, contributing 65% of the total interaction energy in water and 58% in methanol. Van der Waals interactions become more significant in chloroform, accounting for 71% of the total interaction energy. These energy decomposition results explain the observed solubility trends and thermodynamic properties of 2-Chloro-3-cyanobenzaldehyde in different solvents.

Quantum Mechanical Modeling of Electronic Substituent Effects

Quantum mechanical calculations have elucidated the complex electronic effects arising from the chlorine and cyano substituents in 2-Chloro-3-cyanobenzaldehyde, providing detailed insights into the molecular orbital interactions and charge distribution patterns. The hybrid density functional theory approach, employing the B3LYP functional with extended basis sets, has enabled accurate characterization of substituent effects on the electronic structure [4].

The highest occupied molecular orbital energy of 2-Chloro-3-cyanobenzaldehyde is calculated at -7.23 eV using the B3LYP/6-311++G(d,p) level of theory, representing a significant stabilization compared to unsubstituted benzaldehyde (-6.85 eV). This stabilization results from the combined electron-withdrawing effects of both the chlorine and cyano substituents, which lower the energy of the π-electron system through inductive and resonance mechanisms [5].

The lowest unoccupied molecular orbital exhibits an energy of -1.94 eV, considerably lower than benzaldehyde (-1.21 eV). This substantial lowering of the lowest unoccupied molecular orbital energy enhances the compound's capacity to accept electrons, making it a more effective electrophile in various chemical reactions. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is calculated as 5.29 eV, indicating moderate chemical hardness and kinetic stability.

Natural bond orbital analysis reveals significant charge redistribution upon substitution. The carbonyl carbon bears a positive charge of +0.224 electrons in aqueous solution, increased from +0.198 electrons in gas phase due to solvent polarization effects. The chlorine atom carries a negative charge of -0.102 electrons, consistent with its electronegativity and electron-withdrawing character. The cyano nitrogen exhibits a substantial negative charge of -0.361 electrons, reflecting its strong electron-accepting ability.

The Mulliken population analysis demonstrates that the chlorine substituent withdraws electron density primarily through inductive effects, as evidenced by the reduced electron density on the adjacent carbon atoms. The cyano group exhibits both inductive and resonance electron-withdrawing effects, with the triple bond character facilitating delocalization of electron density away from the aromatic ring. This dual mechanism results in a more pronounced effect on the electronic structure compared to single-mechanism substituents.

Bond order calculations using the Wiberg index reveal that the carbon-cyano bond exhibits the highest bond order (0.923), consistent with its partial triple bond character. The carbon-aldehyde bond shows a moderate bond order of 0.843, while the carbon-chlorine bond displays a lower value of 0.682, reflecting the ionic character of the carbon-chlorine bond. These bond order values correlate well with the observed bond lengths and vibrational frequencies [4].

The molecular electrostatic potential surface analysis reveals distinct regions of electron density variation. The carbonyl oxygen exhibits the most negative electrostatic potential (-0.445 electrons), making it the preferred site for electrophilic attack. The cyano nitrogen shows moderate negative potential (-0.354 electrons), while the chlorine atom exhibits weak negative potential (-0.095 electrons). The aromatic carbon atoms display varying degrees of positive potential, with the carbon atom ortho to the chlorine substituent showing the highest positive potential.

Global reactivity descriptors calculated from frontier molecular orbital energies provide quantitative measures of chemical reactivity. The chemical hardness of 2.65 eV indicates moderate resistance to charge transfer, while the chemical softness of 0.38 eV⁻¹ suggests reasonable polarizability. The electronegativity value of 4.59 eV reflects the strong electron-withdrawing character of the substituents, and the electrophilicity index of 3.98 eV indicates significant electrophilic character.

Local reactivity descriptors obtained through condensed Fukui function analysis identify specific atomic sites with enhanced reactivity. The carbonyl carbon exhibits the highest electrophilic Fukui function value (0.158), confirming its susceptibility to nucleophilic attack. The aromatic carbon atoms show moderate Fukui function values (0.089-0.124), indicating their potential participation in electrophilic aromatic substitution reactions. The chlorine atom displays a low Fukui function value (0.032), suggesting limited direct involvement in chemical reactions.

The analysis of natural localized molecular orbitals reveals that the chlorine substituent primarily affects the σ-bonding framework, while the cyano group influences both σ and π systems. The orbital overlap populations indicate strong covalent character for the carbon-cyano bond (0.856) and moderate covalent character for the carbon-chlorine bond (0.634). These values correlate with the observed bond dissociation energies and chemical reactivity patterns.

Atoms-in-molecules analysis provides topological characterization of the electron density distribution. The electron density at the bond critical point between carbon and cyano group (0.285 e/ų) is significantly higher than that between carbon and chlorine (0.193 e/ų), reflecting the difference in bond strengths. The Laplacian of electron density values at these critical points indicate covalent character for the carbon-cyano bond and intermediate character for the carbon-chlorine bond.

The substituent effects manifest in characteristic patterns of molecular orbital mixing. The highest occupied molecular orbital shows significant contributions from the π-system of the aromatic ring and the lone pairs on the heteroatoms. The lowest unoccupied molecular orbital is primarily localized on the carbonyl carbon and the cyano group, with minimal contribution from the chlorine atom. This orbital localization pattern explains the observed regioselectivity in various chemical reactions.

The computational results demonstrate that the combined electronic effects of chlorine and cyano substituents create a unique reactivity profile for 2-Chloro-3-cyanobenzaldehyde. The electron-withdrawing nature of both substituents enhances electrophilicity while simultaneously providing stabilization through resonance effects. This dual character makes the compound particularly valuable as a synthetic intermediate in the preparation of pharmaceutically active compounds and advanced materials.